molecular formula C10H10N2O3 B12525267 Methyl (2-amino-4-cyanophenoxy)acetate CAS No. 652997-71-2

Methyl (2-amino-4-cyanophenoxy)acetate

Cat. No.: B12525267
CAS No.: 652997-71-2
M. Wt: 206.20 g/mol
InChI Key: QEUFIYPTVHUKBX-UHFFFAOYSA-N
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Description

Methyl (2-amino-4-cyanophenoxy)acetate is a chemical compound with the molecular formula C10H10N2O3 It is characterized by the presence of an amino group, a cyano group, and a phenoxy group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-amino-4-cyanophenoxy)acetate typically involves the reaction of 2-amino-4-cyanophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-amino-4-cyanophenoxy)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The cyano group can engage in condensation reactions to form heterocyclic compounds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide.

    Condensation: Reagents like aldehydes or ketones in the presence of catalysts such as piperidine.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted phenoxyacetates.

    Condensation: Formation of heterocyclic compounds such as pyridines or quinolines.

    Hydrolysis: Formation of 2-amino-4-cyanophenoxyacetic acid.

Mechanism of Action

The mechanism of action of Methyl (2-amino-4-cyanophenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-cyanophenoxy)acetate
  • Methyl (2-amino-4-nitrophenoxy)acetate
  • Methyl (2-amino-4-methoxyphenoxy)acetate

Uniqueness

Methyl (2-amino-4-cyanophenoxy)acetate is unique due to the presence of both an amino group and a cyano group on the phenoxy ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

CAS No.

652997-71-2

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 2-(2-amino-4-cyanophenoxy)acetate

InChI

InChI=1S/C10H10N2O3/c1-14-10(13)6-15-9-3-2-7(5-11)4-8(9)12/h2-4H,6,12H2,1H3

InChI Key

QEUFIYPTVHUKBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)C#N)N

Origin of Product

United States

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